1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO2/c20-15-2-1-3-16(21)18(15)19(23)22-8-6-14(11-22)12-4-5-17-13(10-12)7-9-24-17/h1-5,10,14H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXJVCZFHQOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 2,6-difluorobenzoyl group and a 2,3-dihydro-1-benzofuran moiety. The presence of fluorine atoms can enhance lipophilicity and potentially influence the compound's interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors (e.g., GPCRs) influencing signal transduction pathways.
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals and protecting against oxidative stress.
Antioxidant Activity
Research indicates that derivatives of benzofuran exhibit significant antioxidant properties. The 2,3-dihydro-1-benzofuran structure is known to provide neuroprotective effects by reducing oxidative stress in neuronal cells.
| Compound | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| This compound | TBD | DPPH Scavenging | |
| Alpha-tocopherol analogues | 12.5 | Lipid Peroxidation Inhibition |
Neuroprotective Effects
In studies involving neuroprotection, compounds similar to this compound have been shown to protect against neuronal damage induced by oxidative stress.
Study on Neuroprotection
A study focused on the neuroprotective effects of benzofuran derivatives demonstrated that compounds with structural similarities to our target compound significantly reduced neuronal apoptosis in models of traumatic brain injury. The criteria for evaluation included inhibition of lipid peroxidation and superoxide radical scavenging capabilities .
Pharmacological Evaluation
In another study evaluating the pharmacological profile of related compounds, it was found that these derivatives exhibited promising results in animal models for conditions such as stroke and neurodegenerative diseases. The mechanism was attributed to enhanced brain penetration and antioxidant activity .
Comparison with Similar Compounds
Structural Analogs with 2,6-Difluorobenzoyl Moieties
The 2,6-difluorobenzoyl group is a critical feature shared with Fluazuron (CAS 86811-58-7), a urea-based acaricide. Below is a comparative analysis:
Key Observations :
- Both compounds leverage the 2,6-difluorobenzoyl group , which improves chemical stability and membrane permeability.
- Fluazuron’s urea backbone targets chitin biosynthesis in arthropods, whereas the pyrrolidine core in the target compound may interact with different biological targets (e.g., enzymes or receptors).
Comparison with Pyrazole-Based Agrochemicals
While structurally distinct, pyrazole derivatives like Fipronil (CAS 120068-37-3) and Ethiprole (CAS 181587-01-9) share functional similarities as halogenated agrochemicals:
Key Observations :
- Fipronil’s trifluoromethyl and sulfinyl groups enhance insecticidal activity via GABA receptor disruption, whereas the target compound’s fluorine and benzofuran groups may favor different mechanisms.
- The pyrrolidine scaffold could offer improved solubility over Fipronil’s pyrazole core, which is highly lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
